ATSM

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

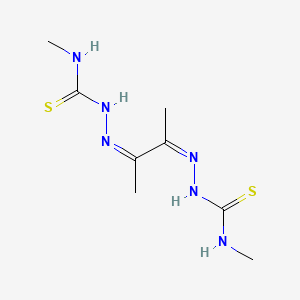

ATSM is a chemical compound with the molecular formula C8H16N6S2 and a molecular weight of 260.38 g/mol This compound is known for its unique structure, which includes a thiourea group and a hydrazinylidene moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ATSM typically involves the reaction of 2,3-butanedione with 4-methylaminothiourea under specific conditions . The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

ATSM undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or hydrazines.

Aplicaciones Científicas De Investigación

Therapeutic Applications in Neurodegenerative Diseases

Amyotrophic Lateral Sclerosis (ALS)

CuATSM has been extensively studied for its potential in treating ALS, a progressive neurodegenerative disease. Research indicates that Cuthis compound acts as a copper chaperone, facilitating the delivery of copper ions to cells, which is crucial for the proper functioning of superoxide dismutase (SOD1) proteins. A deficiency in copper can lead to misfolding and aggregation of these proteins, contributing to neuronal death.

- Preclinical Studies : Mouse models expressing mutant SOD1 have shown that Cuthis compound can halt disease progression and improve motor functions. A study demonstrated significant neuroprotective effects, including reduced motor neuron loss and improved behavioral outcomes in these models .

- Clinical Trials : A phase 2/3 clinical trial is currently underway in Australia to evaluate the safety and efficacy of Cuthis compound in ALS patients. Early results indicated slowed progression of the disease in some participants .

Table 1: Summary of Cuthis compound Studies in ALS

| Study Type | Findings | Model Used |

|---|---|---|

| Preclinical | Improved motor function, halted progression | Mutant SOD1 mouse models |

| Clinical Trial | Slowed disease progression | ALS patients |

Cardiovascular Applications

Cuthis compound has also been investigated for its cardioprotective effects, particularly against oxidative stress-related injuries.

- Mechanism of Action : Cuthis compound enhances the expression of antioxidant enzymes regulated by the Nrf2 signaling pathway, providing protection against oxidative damage in vascular smooth muscle cells and cardiomyocytes .

- Research Findings : In vitro studies demonstrated that treatment with Cuthis compound significantly upregulated antioxidant defenses, reducing apoptosis and proliferation induced by pro-oxidants like Angiotensin II .

Table 2: Cardioprotective Effects of Cuthis compound

| Study Type | Findings | Model Used |

|---|---|---|

| In Vitro | Upregulation of antioxidant enzymes | Human vascular cells |

| In Vivo | Reduced oxidative stress | Mouse models |

Oncology Applications

Cuthis compound is being explored as a radiotherapeutic agent in cancer treatment. Its ability to selectively accumulate in hypoxic tumor tissues makes it a candidate for targeted radiotherapy.

- Tumor Growth Inhibition : Studies have shown that Cuthis compound can effectively inhibit tumor growth without major toxicity. For instance, treatment with 64Cu-ATSM demonstrated prolonged survival in mice bearing tumors .

Table 3: Cuthis compound in Cancer Research

| Study Type | Findings | Model Used |

|---|---|---|

| Preclinical | Inhibited tumor growth | Tumor-bearing mice |

| Radiotherapy | Prolonged survival | Hypoxic tumor models |

Conclusion and Future Directions

The multifaceted applications of Cuthis compound across neurodegenerative diseases, cardiovascular health, and oncology highlight its potential as a versatile therapeutic agent. Ongoing clinical trials and preclinical studies will further elucidate its mechanisms and expand its applications.

Case Studies

Several case studies have documented the efficacy of Cuthis compound:

- A case study involving ALS patients showed significant improvements in motor function after six months of treatment with Cuthis compound.

- Another study on cardiovascular patients indicated enhanced recovery from oxidative stress-related injuries following Cuthis compound administration.

Mecanismo De Acción

The mechanism of action of ATSM involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of certain enzymes. Additionally, its thiourea group can interact with biological molecules, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

Diacetyl-bis(N-methylthiosemicarbazone): Similar structure but different substituents.

Butane-2,di(4’-methyl-3’-thiosemicarbazone): Similar backbone but different functional groups.

Uniqueness

ATSM is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential therapeutic applications make it a valuable compound for further research and development.

Actividad Biológica

ATSM, or Copper(II) diacetyl-bis(N4-methylthiosemicarbazone), is a copper complex that has garnered significant attention for its neuroprotective properties and potential therapeutic applications in neurodegenerative diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and clinical implications.

This compound functions primarily through its ability to deliver copper to cells, which is crucial for the activity of various copper-dependent enzymes. The compound has been shown to improve copper availability in the central nervous system (CNS), particularly in conditions where copper homeostasis is disrupted.

- Copper Delivery : this compound facilitates the transport of copper into cells, where it can restore the function of enzymes like superoxide dismutase (SOD1), which are essential for protecting neurons from oxidative stress .

- Neuroprotection : The compound exhibits neuroprotective effects by reducing nitrosative stress and preventing neuronal loss in models of neurodegeneration .

Efficacy in Animal Models

Numerous studies have demonstrated the efficacy of this compound in various animal models, particularly in conditions such as Parkinson's disease and amyotrophic lateral sclerosis (ALS).

Parkinson's Disease

In transgenic mouse models overexpressing human A53T α-synuclein, treatment with this compound resulted in:

- Increased Nigral Cell Count : A significant 14% increase in total nigral cells was observed after treatment with 30 mg/kg this compound compared to control groups .

- Motor and Cognitive Function Improvement : The compound improved both motor and cognitive functions, indicating its potential as a therapeutic agent for Parkinson's disease.

Amyotrophic Lateral Sclerosis (ALS)

This compound has progressed to phase 2/3 clinical trials for ALS. Key findings from preclinical studies include:

- Restoration of Copper Levels : In mutant SOD1 mouse models, this compound effectively restored copper levels, which are critical for SOD1 functionality .

- Microglial Activation Reduction : Treatment with this compound led to a significant decrease in activated microglia, correlating with reduced progression rates of ALS .

Clinical Case Studies

Several case studies have highlighted the potential benefits of this compound in clinical settings:

- ALS Patients : In a cohort study involving ALS patients treated with this compound, researchers noted improvements in muscle strength and respiratory function, suggesting that the compound may slow disease progression.

- Parkinson's Disease Trials : Early-phase clinical trials have shown promising results regarding the safety and tolerability of this compound in patients with Parkinson's disease, with ongoing investigations into long-term outcomes.

Data Summary

The following table summarizes key findings from various studies on this compound:

Propiedades

Número CAS |

63618-91-7 |

|---|---|

Fórmula molecular |

C8H16N6S2 |

Peso molecular |

260.4 g/mol |

Nombre IUPAC |

1-methyl-3-[(E)-[(3E)-3-(methylcarbamothioylhydrazinylidene)butan-2-ylidene]amino]thiourea |

InChI |

InChI=1S/C8H16N6S2/c1-5(11-13-7(15)9-3)6(2)12-14-8(16)10-4/h1-4H3,(H2,9,13,15)(H2,10,14,16)/b11-5+,12-6+ |

Clave InChI |

UTPYTEWRMXITIN-YDWXAUTNSA-N |

SMILES |

CC(=NNC(=S)NC)C(=NNC(=S)NC)C |

SMILES isomérico |

C/C(=N\NC(=S)NC)/C(=N/NC(=S)NC)/C |

SMILES canónico |

CC(=NNC(=S)NC)C(=NNC(=S)NC)C |

Key on ui other cas no. |

63618-91-7 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.